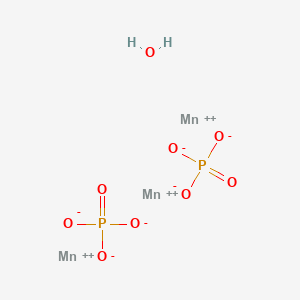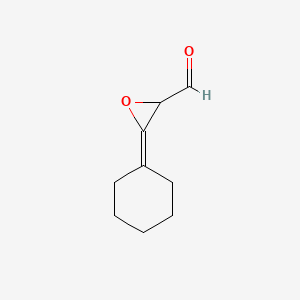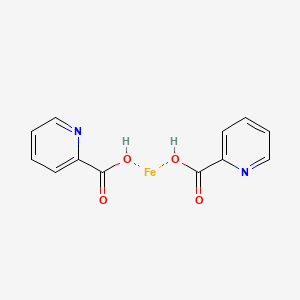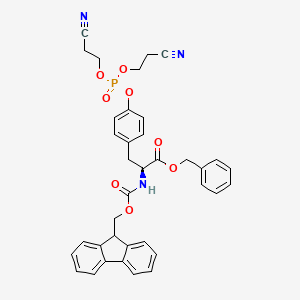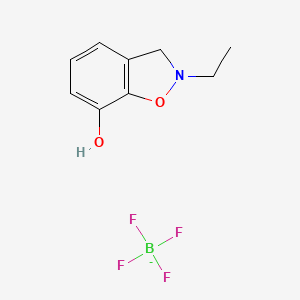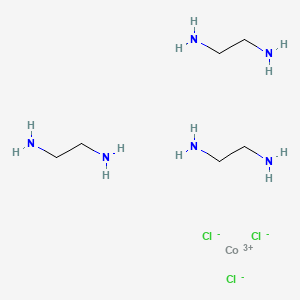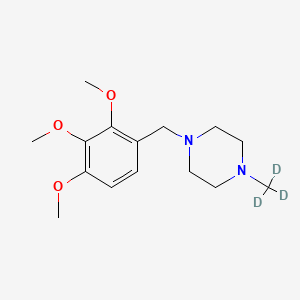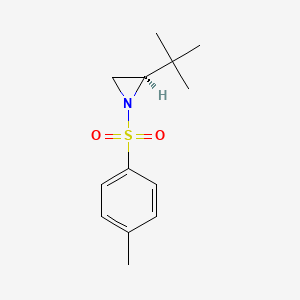
(R)-2-(tert-Butyl)-1-tosylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(tert-Butyl)-1-tosylaziridine is a chiral aziridine derivative characterized by the presence of a tert-butyl group and a tosyl group Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butyl)-1-tosylaziridine typically involves the reaction of a suitable aziridine precursor with tert-butyl and tosylating agents. One common method is the tosylation of ®-2-(tert-Butyl)aziridine using tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of ®-2-(tert-Butyl)-1-tosylaziridine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(tert-Butyl)-1-tosylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of new aziridine derivatives.
Ring-Opening Reactions: The strained three-membered ring can be opened by nucleophiles or electrophiles, resulting in the formation of larger ring systems or linear compounds.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Ring-Opening Reactions: Reagents such as acids, bases, or transition metal catalysts can be used to facilitate ring-opening. Conditions vary depending on the desired product.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted aziridines with various functional groups.
Ring-Opening Reactions: Larger ring systems or linear amines.
Oxidation and Reduction: Aziridine N-oxides or primary/secondary amines.
Wissenschaftliche Forschungsanwendungen
®-2-(tert-Butyl)-1-tosylaziridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-2-(tert-Butyl)-1-tosylaziridine involves its reactivity as an aziridine derivative. The strained three-membered ring makes it highly reactive towards nucleophiles and electrophiles. The tert-butyl and tosyl groups influence the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(tert-Butyl)aziridine: Lacks the tosyl group, resulting in different reactivity and selectivity.
1-Tosylaziridine: Lacks the tert-butyl group, leading to variations in steric and electronic properties.
(S)-2-(tert-Butyl)-1-tosylaziridine: The enantiomer of ®-2-(tert-Butyl)-1-tosylaziridine, exhibiting different chiral properties.
Uniqueness
®-2-(tert-Butyl)-1-tosylaziridine is unique due to the combination of the tert-butyl and tosyl groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity, making it a valuable intermediate in asymmetric synthesis and other specialized applications .
Eigenschaften
Molekularformel |
C13H19NO2S |
|---|---|
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
(2R)-2-tert-butyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C13H19NO2S/c1-10-5-7-11(8-6-10)17(15,16)14-9-12(14)13(2,3)4/h5-8,12H,9H2,1-4H3/t12-,14?/m0/s1 |
InChI-Schlüssel |
NZARMBGWBDHTMI-NBFOIZRFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2C(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



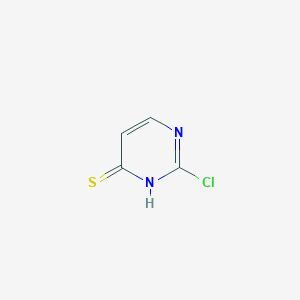
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
